1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-
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Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the piperazine moiety through nucleophilic substitution reactions.
Final Functionalization: Addition of the propyl and methyl groups under specific reaction conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous reactors to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Receptors: Modulate the activity of receptors involved in signaling pathways.
Inhibit Enzymes: Block the activity of enzymes critical for certain biological processes.
Alter Gene Expression: Influence the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indol-1-one: A simpler analog without the additional substituents.
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the piperazine and chlorophenyl groups.
9-Methyl-1H-pyrido(3,4-b)indol-1-one: Contains only the methyl group as a substituent.
Uniqueness
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
142944-43-2 |
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Molecular Formula |
C25H29ClN4O |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C25H29ClN4O/c1-27-23-9-3-2-8-21(23)22-10-13-30(25(31)24(22)27)12-5-11-28-14-16-29(17-15-28)20-7-4-6-19(26)18-20/h2-4,6-9,18H,5,10-17H2,1H3 |
InChI Key |
ZRYZUZQDKWTLMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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